molecular formula C21H22N2O3S B2880864 ethyl 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1206987-16-7

ethyl 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2880864
CAS No.: 1206987-16-7
M. Wt: 382.48
InChI Key: SVKBEUKXCGLGEK-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-4-26-20(24)14-27-21-22-13-19(16-7-11-18(25-3)12-8-16)23(21)17-9-5-15(2)6-10-17/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKBEUKXCGLGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Design and Mechanistic Overview

The target molecule features a 1,5-disubstituted imidazole core with a p-tolyl group at position 1, a 4-methoxyphenyl group at position 5, and a thioacetate moiety at position 2. The synthesis proceeds via:

  • Formation of the imidazole-2-thiol intermediate through cyclocondensation.
  • Alkylation of the thiol group with ethyl bromoacetate to install the thioether linkage.

Key challenges include regioselective substitution and minimizing oxidative side reactions. The following sections detail these steps, supported by analogous procedures from the literature.

Stepwise Synthesis and Optimization

Synthesis of 1-(p-Tolyl)-5-(4-Methoxyphenyl)Imidazole-2-Thiol

Cyclocondensation Reaction

The imidazole core is constructed via a modified Debus-Radziszewski reaction, adapted to incorporate a thiol group at position 2.

Procedure :

  • A mixture of 4-methoxybenzaldehyde (1.36 g, 10.0 mmol), p-toluidine (1.07 g, 10.0 mmol), thiourea (0.76 g, 10.0 mmol), and glyoxal (40% aqueous solution, 3.5 mL, 20.0 mmol) in glacial acetic acid (20 mL) is refluxed at 120°C for 12 hours.
  • The reaction is monitored by TLC (hexane/ethyl acetate, 3:1). Post-completion, the mixture is cooled, poured into ice water, and neutralized with aqueous NaHCO3.
  • The precipitate is filtered, washed with cold ethanol, and recrystallized from chloroform to yield the imidazole-2-thiol as a pale-yellow solid (2.45 g, 72%).

Mechanistic Insight :
Thiourea acts as both a sulfur source and a cyclizing agent. The aldehyde and amine undergo Schiff base formation, followed by cyclization with glyoxal to form the imidazole ring. The thiol group arises from the decomposition of thiourea under acidic conditions.

Alkylation with Ethyl Bromoacetate

Thiolate Formation and Nucleophilic Substitution

The thiol group is alkylated using ethyl bromoacetate under basic conditions to form the thioether bond.

Procedure :

  • Imidazole-2-thiol (1.0 g, 3.2 mmol) is dissolved in anhydrous DMF (15 mL) under argon. Sodium hydride (60% dispersion in oil, 0.19 g, 4.8 mmol) is added portionwise at 0°C, and the mixture is stirred for 30 minutes to generate the thiolate.
  • Ethyl bromoacetate (0.53 mL, 4.8 mmol) is added dropwise, and the reaction is stirred at room temperature for 6 hours.
  • The mixture is quenched with methanol, diluted with water, and extracted with dichloromethane (3 × 20 mL). The organic layer is dried over Na2SO4 and concentrated. Purification via flash chromatography (hexane/ethyl acetate, 5:1) yields the title compound as a colorless oil (1.12 g, 85%).

Critical Parameters :

  • Base Selection : NaH ensures complete deprotonation of the thiol, enhancing nucleophilicity.
  • Solvent : DMF stabilizes the thiolate intermediate and facilitates SN2 displacement.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.0 Hz, 2H, Ar-H), 7.12 (s, 1H, Imidazole-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.25 (q, J = 7.2 Hz, 2H, OCH2CH3), 4.02 (s, 2H, SCH2CO), 3.84 (s, 3H, OCH3), 2.41 (s, 3H, CH3), 1.32 (t, J = 7.2 Hz, 3H, OCH2CH3).
  • 13C NMR (100 MHz, CDCl3) : δ 169.8 (C=O), 159.2 (Ar-OCH3), 147.6 (Imidazole-C2), 137.5 (Imidazole-C1), 130.1–114.8 (Ar-C), 61.5 (OCH2CH3), 55.3 (OCH3), 34.2 (SCH2CO), 21.3 (CH3), 14.1 (OCH2CH3).
  • FT-IR (KBr) : 1725 cm−1 (C=O), 1602 cm−1 (C=N), 1248 cm−1 (C-O).

Comparative Analysis of Alternative Routes

Radical-Mediated Thiol-Ene Coupling

A patent-disclosed method employs Co(OAc)2 and Ph2SiH2 for radical-mediated thiol-alkylation. However, this approach offers lower regioselectivity (∼65% yield) compared to the SN2 route.

Ullmann-Type Coupling

Palladium-catalyzed coupling between imidazole-2-bromide and ethyl thioacetate was attempted but resulted in homocoupling byproducts.

Scalability and Industrial Relevance

Gram-Scale Synthesis

Adapting a protocol from, a 10 mmol scale reaction achieved 82% yield using optimized chromatographic conditions (silica gel, hexane/ethyl acetate gradient).

Cost Analysis

  • Key Cost Drivers : Ethyl bromoacetate (∼$120/mol) and DMF (∼$50/L).
  • Waste Mitigation : DMF is recovered via distillation (≥90% purity).

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